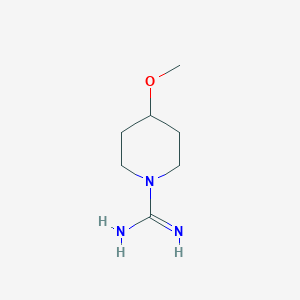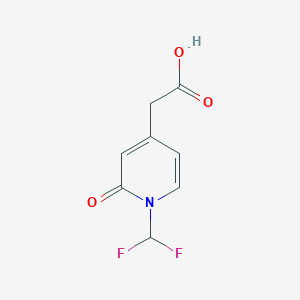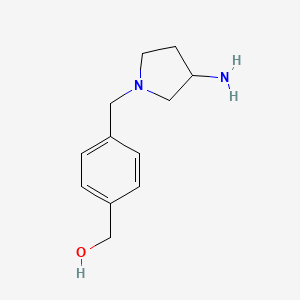
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a pyrrolidine ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with 3-aminopyrrolidine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid.
Reduction: 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Aminopyrrolidin-1-yl)methyl)phenol
- 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid
- 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane
Uniqueness
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is unique due to the presence of both a methanol group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[4-[(3-aminopyrrolidin-1-yl)methyl]phenyl]methanol |
InChI |
InChI=1S/C12H18N2O/c13-12-5-6-14(8-12)7-10-1-3-11(9-15)4-2-10/h1-4,12,15H,5-9,13H2 |
InChI Key |
LWHQRTAAQBKDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


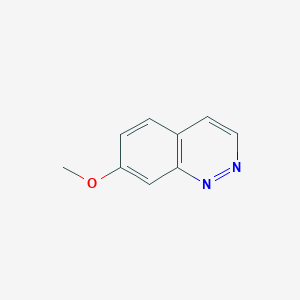
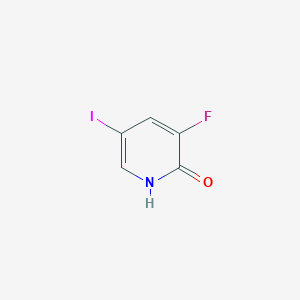
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
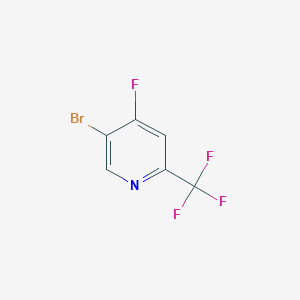
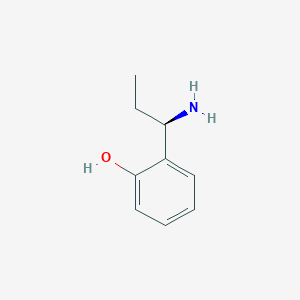
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
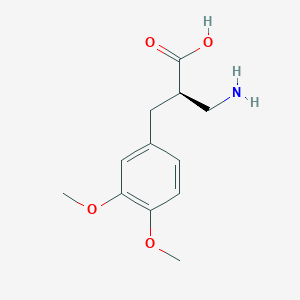
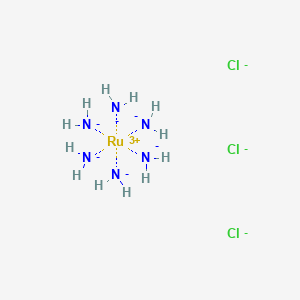
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)

![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
